molecular formula C12H19NO10 B000456 Norepinephrine bitartrate CAS No. 108341-18-0

Norepinephrine bitartrate

Cat. No. B000456
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-LUDZCAPTSA-N
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Description

Norepinephrine bitartrate is a vasoconstrictor similar to adrenaline. It is used to treat life-threatening low blood pressure (hypotension) that can occur with certain medical conditions or surgical procedures . Norepinephrine bitartrate is often used during or after CPR (cardio-pulmonary resuscitation) . It is a sympathomimetic amine which differs from epinephrine by the absence of a methyl group on the nitrogen atom .


Molecular Structure Analysis

The molecular formula of Norepinephrine bitartrate is C12H19NO10 . It is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine .


Chemical Reactions Analysis

Norepinephrine bitartrate acts directly on the alpha- and beta-adrenergic receptors . It is a sympathomimetic amine derived from tyrosine .


Physical And Chemical Properties Analysis

Norepinephrine bitartrate appears as a solid . It is very slightly soluble in ethanol, ether, and chloroform .

Scientific Research Applications

Ophthalmological Research

Norepinephrine bitartrate has been studied for its impact on ocular functions. Intracameral doses significantly increased the total outflow facility in cynomolgus monkey eyes, indicating its potential role in managing intraocular pressure and conditions like glaucoma (Kaufman, 1986).

Neurological and Behavioral Research

Research has demonstrated that injections of norepinephrine bitartrate into the hypothalamus of squirrel monkeys affected their thermoregulatory behavior and core temperature, shedding light on the compound's influence on neurological pathways and behavior (Laudenslager, 1976).

Hemodynamic and Cardiovascular Research

Studies on the effects of norepinephrine bitartrate on hemodynamics and cardiovascular functions are extensive. For instance, it's been observed to improve mean arterial pressure and glomerular filtration rate in patients with severe septic shock, without deleterious effects on cardiac index, oxygen delivery, and consumption (Redl-Wenzl et al., 2005). Similarly, escalating doses of norepinephrine in septic shock patients improved global oxygen delivery, cutaneous microvascular flow, and tissue oxygenation (Jhanji et al., 2009).

Analytical Chemistry

Norepinephrine bitartrate's detection and quantification methods have also been researched. A method based on ion association with anionic surfactant and piezoelectric detection has been developed for its analysis, providing a reliable way to measure this compound in pharmaceutical preparations (Mo Zhihong et al., 1997).

Compatibility and Interaction Studies

Investigations into the compatibility of norepinephrine bitartrate with other drugs, like levofloxacin and moxifloxacin, have shown no significant physical or chemical interactions during simulated intravenous Y-site administration, highlighting its stability and potential for combined drug therapies (Mody et al., 2016).

Safety And Hazards

Overdosage with norepinephrine bitartrate may result in headache, severe hypertension, reflex bradycardia, marked increase in peripheral resistance, and decreased cardiac output . It is fatal if swallowed, in contact with skin or if inhaled .

Future Directions

Norepinephrine’s predominant use is as a peripheral vasoconstrictor. Specifically, the FDA has approved its use for blood pressure control in specific acute hypotensive states and is a potential adjunct in the treatment of cardiac arrest with profound hypotension . There is a need for a concentrated ready-to-use product to improve dose accuracy and keep risk of sterility breaches to a minimum .

properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCGLZYLJMGKP-LUDZCAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047806
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norepinephrine bitartrate

CAS RN

108341-18-0, 69815-49-2
Record name Norepinephrine bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norepinephrine bitartrate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,070
Citations
MV Yuen, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… was to describe how norepinephrine bitartrate is used in … consulted to identify how norepinephrine bitartrate has been used … on the use of norepinephrine bitartrate and thereby …
Number of citations: 0 archive.hshsl.umaryland.edu
LH Welsh - Journal of the American Pharmaceutical Association …, 1955 - Elsevier
… cia1 I-norepinephrine bitartrate monohydrate was dissolved in an equal weight of warm (45-50") water, a volume of 95% ethanol equal to 10 times that of the water was added, the …
Number of citations: 36 www.sciencedirect.com
E D'huart, J Vigneron, I Clarot, B Demore - Annales Pharmaceutiques …, 2019 - Elsevier
… Norepinephrine bitartrate is a drug of the catecholamine family. This drug is usually used in emergency situations such as in intensive care units (ICUs) for the restoration of blood …
Number of citations: 4 www.sciencedirect.com
R Simman, L Phavixay - Advances in skin & wound care, 2013 - journals.lww.com
… due to norepinephrine bitartrate (Levophed; Hospira Inc, Lake Forest, Illinois) usage. … and hypotensive, requiring the usage of norepinephrine bitartrate to maintain an adequate blood …
Number of citations: 24 journals.lww.com
H Shen, F Qu, Y Xia, X Jiang - Analytical chemistry, 2018 - ACS Publications
… As the toxicity of norepinephrine bitartrate is much less than that of norepinephrine … chose norepinephrine bitartrate as the modification reagent. We have tested norepinephrine bitartrate …
Number of citations: 14 pubs.acs.org
W JIN, Y PENG, Y YANG - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To establish an HPLC-electrochemical detection (HPLC-ECD) method for the determination of norepinephrine bitartrate and its related substances. Method: An ODS column(…
Number of citations: 1 www.ingentaconnect.com
M Zhihong, Z Minjuan, L Menglong, X Zhiling - Analytical letters, 1997 - Taylor & Francis
… A new method for flow injection analysis of norepinephrine bitartrate has been developed. It is … applied to the determination of norepinephrine bitartrate in pharmaceutical preparations. …
Number of citations: 13 www.tandfonline.com
M Leone, I Goyer, B Levy, MW Dünser, P Asfar… - Intensive Care …, 2022 - Springer
… Pharmacopoeia Reference Standard and norepinephrine bitartrate is the United States … of norepinephrine base (2 mg of norepinephrine bitartrate/tartrate are equivalent to 1 mg of …
Number of citations: 15 link.springer.com
A KOMIYA, K SHIBATA, M KOSUGE - Endocrinologia Japonica, 1955 - jstage.jst.go.jp
… Epinephrine (Ep; l-epinephrine bitartrate, Sterling-Winthrop Research Institute) and norepinephrine (Norep; l-norepinephrine bitartrate monohydrate, SW. RI) were injected intravenously…
Number of citations: 2 www.jstage.jst.go.jp
TE Peddicord, KM Olsen, TL ZumBrunnen… - American journal of …, 1997 - hero.epa.gov
IPA COPYRIGHT: ASHP The purpose is to evaluate the stability of concentrated dopamine, norepinephrine, epinephrine, and nitroglycerin in admixtures containing dextrose 5 percent …
Number of citations: 25 hero.epa.gov

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